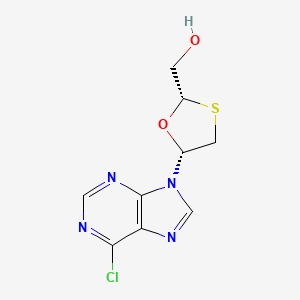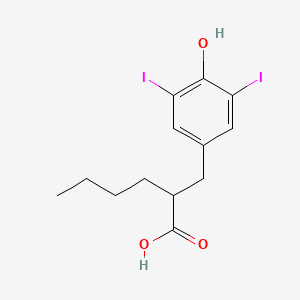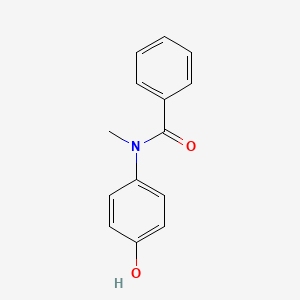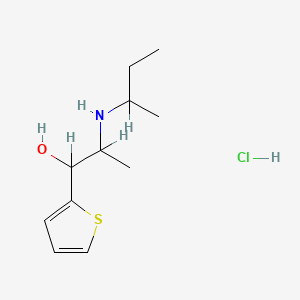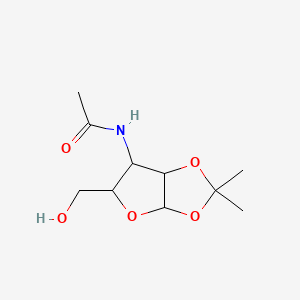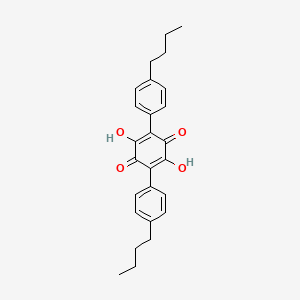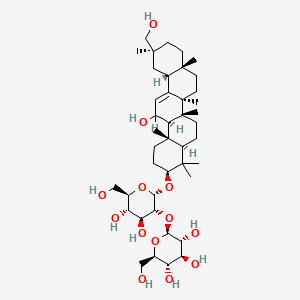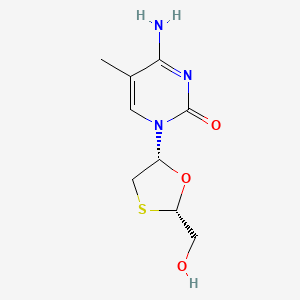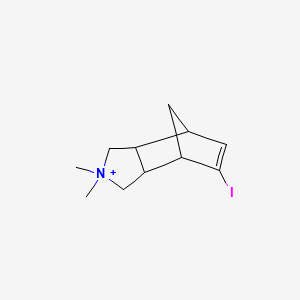
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- is a complex organic compound with a unique structure. It is characterized by the presence of an isoindolium core, which is a nitrogen-containing heterocycle, and a methano bridge that adds rigidity to the molecule. The compound also features an iodine atom and two methyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindolium Core: This can be achieved through a cyclization reaction involving a suitable diene and a nitrogen-containing reagent.
Introduction of the Methano Bridge: This step often involves a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.
Iodination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction and specialized catalysts for the iodination and methylation steps.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindolium derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using iodine (I₂) or bromine (Br₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindolium oxides, while reduction can produce isoindolium hydrides.
Scientific Research Applications
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of the iodine atom and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: This compound shares a similar bicyclic structure but lacks the iodine atom and methyl groups.
4,7-Methano-1H-isoindole-1,3(2H)-dione: Another related compound, differing in the functional groups attached to the core structure.
Uniqueness
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- is unique due to the presence of the iodine atom and the two methyl groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring specific binding interactions and chemical transformations.
Properties
CAS No. |
7770-35-6 |
|---|---|
Molecular Formula |
C11H17IN+ |
Molecular Weight |
290.16 g/mol |
IUPAC Name |
8-iodo-4,4-dimethyl-4-azoniatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C11H17IN/c1-13(2)5-9-7-3-8(10(9)6-13)11(12)4-7/h4,7-10H,3,5-6H2,1-2H3/q+1 |
InChI Key |
LOZSFBQWRWEDCN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CC2C3CC(C2C1)C(=C3)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



